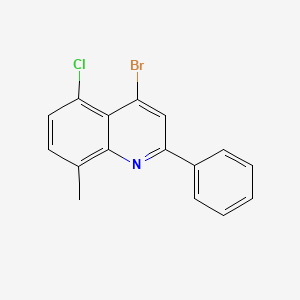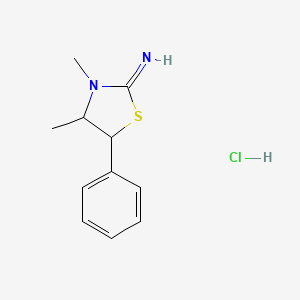![molecular formula C12H21NO3Si B13759626 Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- CAS No. 70865-19-9](/img/structure/B13759626.png)
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- is a compound that features a benzene ring attached to a methanamine group, which is further connected to a trimethoxysilyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- typically involves the reaction of benzenemethanamine with a trimethoxysilyl ethyl derivative. The reaction is carried out under controlled conditions to ensure the proper attachment of the trimethoxysilyl group to the benzenemethanamine. Common reagents used in this synthesis include trimethoxysilane and an appropriate catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The reaction conditions are carefully monitored, including temperature, pressure, and reaction time, to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The trimethoxysilyl group allows for strong binding to surfaces, making it useful in applications requiring adhesion. The benzene ring and methanamine group contribute to its reactivity and ability to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound has a methoxy group attached to the benzene ring, which alters its chemical properties and reactivity.
Benzenemethanamine, 3,4-dimethoxy-: Featuring two methoxy groups, this compound exhibits different reactivity patterns compared to Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-.
Benzenemethanamine, 4-methyl-:
Uniqueness
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- is unique due to the presence of the trimethoxysilyl group, which imparts distinct properties such as enhanced adhesion and reactivity. This makes it particularly valuable in industrial applications where strong binding to surfaces is required.
Eigenschaften
CAS-Nummer |
70865-19-9 |
|---|---|
Molekularformel |
C12H21NO3Si |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
[3-(2-trimethoxysilylethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,7-8,10,13H2,1-3H3 |
InChI-Schlüssel |
FZADIBFEOGVPIN-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCC1=CC(=CC=C1)CN)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


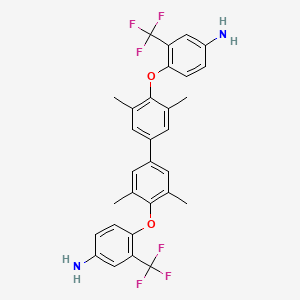
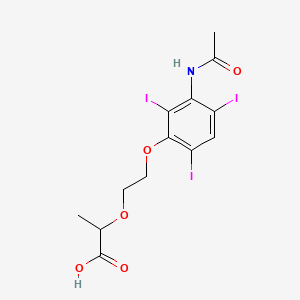
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
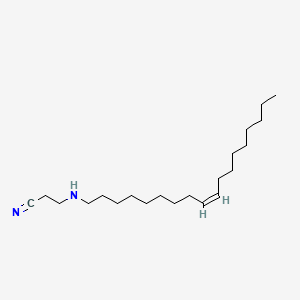
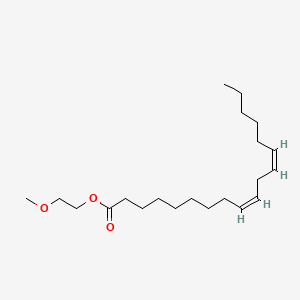
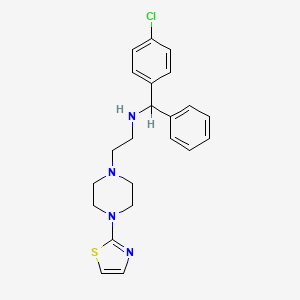


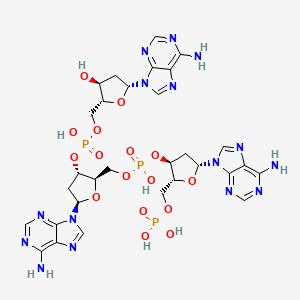
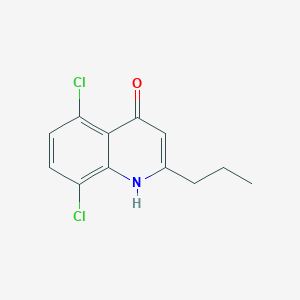
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
